molecular formula C15H17FN2O4 B2816168 N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide CAS No. 2201570-07-0

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide

Cat. No. B2816168
CAS RN: 2201570-07-0
M. Wt: 308.309
InChI Key: JPBQAHBNAJUZJM-UHFFFAOYSA-N
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Description

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide, also known as FPA-124, is a small molecule drug that has been studied for its potential therapeutic applications in various neurological disorders. FPA-124 is a synthetic compound that has been designed to target specific receptors in the brain, which are involved in the regulation of neuronal activity and synaptic plasticity.

Mechanism of Action

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of synaptic plasticity and neuronal activity. By binding to a specific site on the receptor, N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide enhances the activity of mGluR5, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurological disorders. The drug has also been shown to have neuroprotective effects, reducing the toxicity of amyloid-beta peptides in Alzheimer's disease models. N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the brain.

Advantages and Limitations for Lab Experiments

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide has several advantages for use in scientific research, including its high purity and potency, as well as its specificity for the mGluR5 receptor. However, the drug has limitations, including its potential for off-target effects and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide, including:
1. Further studies to determine the safety and efficacy of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide in humans.
2. Exploration of the potential therapeutic applications of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide in other neurological disorders, such as Huntington's disease and multiple sclerosis.
3. Investigation of the potential of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide as a cognitive enhancer in healthy individuals.
4. Development of more potent and selective allosteric modulators of the mGluR5 receptor.
5. Investigation of the potential of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide in combination with other drugs for the treatment of neurological disorders.
In conclusion, N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide is a promising small molecule drug that has been studied for its potential therapeutic applications in various neurological disorders. The drug acts as a positive allosteric modulator of the mGluR5 receptor, leading to enhanced synaptic plasticity and improved cognitive function. Despite its potential advantages, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide involves a series of chemical reactions, starting with the condensation of 4-fluoro-3-nitroaniline with acryloyl chloride to form 4-fluoro-3-(prop-2-enoylamino)aniline. This intermediate is then coupled with 3-methoxyoxolane-3-carboxylic acid to produce the final product, N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide. The synthesis of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide has been optimized to ensure high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. The drug has been shown to modulate the activity of specific receptors in the brain, which are involved in the regulation of synaptic plasticity and neuronal activity. N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide has also been studied for its potential to enhance cognitive function and memory consolidation.

properties

IUPAC Name

N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O4/c1-3-13(19)18-12-8-10(4-5-11(12)16)17-14(20)15(21-2)6-7-22-9-15/h3-5,8H,1,6-7,9H2,2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBQAHBNAJUZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOC1)C(=O)NC2=CC(=C(C=C2)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Acrylamido-4-fluorophenyl)-3-methoxytetrahydrofuran-3-carboxamide

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